5-(4-chlorophenyl)-7-methyl-3-oxo-N-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
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Overview
Description
5-(4-chlorophenyl)-7-methyl-3-oxo-N-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound that belongs to the thiazolopyrimidine family
Mechanism of Action
Target of Action
The primary targets of this compound are cancer cells, specifically human breast carcinoma cell line (MCF-7), human lung adenocarcinoma cell line (A549), and human cervical cancer cell line (HeLa) . These cells are the primary targets due to their rapid division and potential to form tumors .
Mode of Action
The compound interacts with its targets by disrupting their genetic pathways . It exhibits potent cytotoxic activity, particularly compounds 4g and 4f . Compound 4g has an IC 50 value of 3.1±0.4 µM against A549 and an IC 50 value of 9.8±0.4 µM against HeLa cell line . Compound 4f has an IC 50 value of 6.8±0.7 µM against MCF-7 . The molecular docking study was performed on topoisomerase II using the AutoDock technique .
Biochemical Pathways
The compound affects the biochemical pathways of cancer cells, leading to their death . It disrupts the genetic pathways of these cells, preventing them from dividing and forming tumors
Pharmacokinetics
It is known that a moderate level of lipophilicity is advantageous for inhibition compared to other substituted derivatives .
Result of Action
The result of the compound’s action is the death of cancer cells. It exhibits potent cytotoxic activity against human breast carcinoma cell line (MCF-7), human lung adenocarcinoma cell line (A549), and human cervical cancer cell line (HeLa) . This leads to a reduction in tumor size and potentially the eradication of the cancer.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the synthesis of the compound can be affected by the choice of solvent, with various bases such as anhydrous potassium carbonate and triethylamine being utilized in respective solvents, such as methanol, ethanol, tetrahydrofuran, and acetonitrile
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-7-methyl-3-oxo-N-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-step reactions. One common method involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks such as α-bromo ketones, chloroacetic acid, or terminal alkynes . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the cyclization process .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of green chemistry principles, such as employing eco-friendly solvents and recyclable catalysts, is also gaining traction in industrial production .
Chemical Reactions Analysis
Types of Reactions
5-(4-chlorophenyl)-7-methyl-3-oxo-N-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology
In biological research, derivatives of this compound have shown potential as enzyme inhibitors, particularly against tyrosinase, an enzyme involved in melanin production .
Medicine
In medicinal chemistry, this compound and its derivatives are being explored for their potential anticancer, antibacterial, and anti-inflammatory activities .
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as improved thermal stability and resistance to degradation .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-aryl-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylates
- 2-(4-Bromobenzylidene)-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo pyrimidine-6-carboxylic acid (4-fluorophenyl)amide
Uniqueness
Compared to similar compounds, 5-(4-chlorophenyl)-7-methyl-3-oxo-N-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide exhibits unique properties due to the presence of the chlorophenyl and phenyl groups, which enhance its biological activity and chemical stability . These structural features make it a promising candidate for further research and development in various scientific fields.
Properties
IUPAC Name |
5-(4-chlorophenyl)-7-methyl-3-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O2S/c1-12-17(19(26)23-15-5-3-2-4-6-15)18(13-7-9-14(21)10-8-13)24-16(25)11-27-20(24)22-12/h2-10,18H,11H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMGGAUVUWALKHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=O)CSC2=N1)C3=CC=C(C=C3)Cl)C(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90377556 |
Source
|
Record name | F1284-0354 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90377556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5959-57-9 |
Source
|
Record name | F1284-0354 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90377556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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